molecular formula C16H17N3O2 B5877629 N-[4-(isobutyrylamino)phenyl]nicotinamide

N-[4-(isobutyrylamino)phenyl]nicotinamide

货号 B5877629
分子量: 283.32 g/mol
InChI 键: IREGOKWCABSWAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(isobutyrylamino)phenyl]nicotinamide, also known as IBRANCE, is a small molecule inhibitor that has been developed for the treatment of breast cancer. It was first approved by the FDA in 2015 and has since been used in combination with other drugs to treat various forms of breast cancer.

作用机制

The mechanism of action of N-[4-(isobutyrylamino)phenyl]nicotinamide involves the inhibition of CDK4/6, which in turn leads to the arrest of the cell cycle in the G1 phase. This prevents the cancer cells from dividing and proliferating, which ultimately leads to their death. This compound also has an effect on the tumor microenvironment, reducing the production of growth factors and cytokines that promote tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on breast cancer cells. In addition to inhibiting CDK4/6, this compound also reduces the expression of genes involved in cell cycle progression and DNA replication. It also induces senescence, a state of permanent cell cycle arrest, in breast cancer cells. This compound has been shown to have minimal effects on normal cells, which makes it a promising drug for the treatment of breast cancer.

实验室实验的优点和局限性

One of the main advantages of N-[4-(isobutyrylamino)phenyl]nicotinamide for lab experiments is its specificity for CDK4/6. This makes it a useful tool for studying the role of these enzymes in the cell cycle and cancer progression. However, this compound has some limitations for lab experiments, including its high cost and limited availability. It is also important to note that this compound is not suitable for all types of breast cancer, and its efficacy may vary depending on the specific subtype of the disease.

未来方向

There are a number of future directions for research on N-[4-(isobutyrylamino)phenyl]nicotinamide and CDK4/6 inhibitors. One area of interest is the development of biomarkers that can predict which patients are most likely to respond to CDK4/6 inhibitors. Another area of research is the development of new CDK4/6 inhibitors with improved efficacy and fewer side effects. Finally, there is a need for further research on the long-term effects of CDK4/6 inhibitors on cancer cells and the tumor microenvironment.

合成方法

N-[4-(isobutyrylamino)phenyl]nicotinamide is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step in the synthesis process involves the reaction of 4-aminophenyl nicotinate with isobutyryl chloride to form N-(4-isobutyrylamino)phenyl nicotinamide. This intermediate is then reacted with thionyl chloride to form the final product, this compound.

科学研究应用

N-[4-(isobutyrylamino)phenyl]nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of breast cancer. It has been shown to be effective in combination with other drugs, such as letrozole and fulvestrant, in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. This compound works by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which are enzymes that play a critical role in the progression of the cell cycle.

属性

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-5-7-14(8-6-13)19-16(21)12-4-3-9-17-10-12/h3-11H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREGOKWCABSWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。